molecular formula C17H21N3O2S B3720530 N-(2,4-DIMETHYLPHENYL)-2-[(6-OXO-4-PROPYL-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDE

N-(2,4-DIMETHYLPHENYL)-2-[(6-OXO-4-PROPYL-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDE

Cat. No.: B3720530
M. Wt: 331.4 g/mol
InChI Key: WVFRJEUYEUELTG-UHFFFAOYSA-N
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Description

N-(2,4-DIMETHYLPHENYL)-2-[(6-OXO-4-PROPYL-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDE is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a dimethylphenyl group, a dihydropyrimidinyl group, and a sulfanylacetamide moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2S/c1-4-5-13-9-15(21)20-17(18-13)23-10-16(22)19-14-7-6-11(2)8-12(14)3/h6-9H,4-5,10H2,1-3H3,(H,19,22)(H,18,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVFRJEUYEUELTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)NC(=N1)SCC(=O)NC2=C(C=C(C=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-DIMETHYLPHENYL)-2-[(6-OXO-4-PROPYL-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDE typically involves multi-step organic reactions. The starting materials often include 2,4-dimethylphenylamine, propyl acetoacetate, and thiourea. The reaction conditions may involve:

    Condensation reactions: to form the dihydropyrimidinyl ring.

    Acylation reactions: to introduce the acetamide group.

    Sulfanylation reactions: to attach the sulfanyl group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include:

    Catalysis: to enhance reaction rates.

    Purification techniques: such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-DIMETHYLPHENYL)-2-[(6-OXO-4-PROPYL-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the dihydropyrimidinyl ring can be reduced to form alcohols.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, alcohols.

Major Products Formed

    Sulfoxides and sulfones: from oxidation.

    Alcohols: from reduction.

    Substituted acetamides: from nucleophilic substitution.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound for studying enzyme interactions.

    Medicine: As a candidate for drug development due to its potential pharmacological properties.

    Industry: As an intermediate in the production of agrochemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2,4-DIMETHYLPHENYL)-2-[(6-OXO-4-PROPYL-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDE would depend on its specific biological target. Generally, it may interact with:

    Enzymes: Inhibiting or activating specific enzymes.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Interacting with genetic material to influence gene expression.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-DIMETHYLPHENYL)-2-[(6-OXO-4-PROPYL-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDE: can be compared with other acetamides and dihydropyrimidinyl compounds such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,4-DIMETHYLPHENYL)-2-[(6-OXO-4-PROPYL-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDE
Reactant of Route 2
Reactant of Route 2
N-(2,4-DIMETHYLPHENYL)-2-[(6-OXO-4-PROPYL-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDE

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